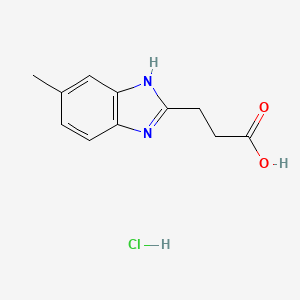
2-Methoxy-8-methylquinoline-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-8-methylquinoline-3-carbaldehyde is a heterocyclic aromatic compound with a quinoline backbone It is characterized by the presence of a methoxy group at the 2-position, a methyl group at the 8-position, and an aldehyde group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-8-methylquinoline-3-carbaldehyde typically involves the functionalization of a quinoline ring. One common method is the Meth-Cohn procedure, which involves the reaction of 2-methoxy-3-formyl quinoline derivatives with methyl acrylate catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane) and silicon oxide at room temperature . Another approach involves the condensation of 2-methylquinoline with appropriate aldehyde precursors under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, possibly utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-8-methylquinoline-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitro groups (NO₂⁺)
Major Products Formed
Oxidation: 2-Methoxy-8-methylquinoline-3-carboxylic acid
Reduction: 2-Methoxy-8-methylquinoline-3-methanol
Substitution: Various substituted quinoline derivatives depending on the electrophile used
Scientific Research Applications
2-Methoxy-8-methylquinoline-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxy-8-methylquinoline-3-carbaldehyde is not fully understood. it is believed to exert its effects through interactions with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the quinoline ring can intercalate with DNA, disrupting its structure and function .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-6-methylquinoline-3-carbaldehyde: Similar structure but with the methyl group at the 6-position instead of the 8-position.
2-Chloro-8-methylquinoline-3-carbaldehyde: Similar structure but with a chloro group at the 2-position instead of a methoxy group.
Uniqueness
2-Methoxy-8-methylquinoline-3-carbaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 2-position and the methyl group at the 8-position can affect the electronic distribution within the molecule, potentially enhancing its interactions with biological targets compared to other similar compounds.
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-methoxy-8-methylquinoline-3-carbaldehyde |
InChI |
InChI=1S/C12H11NO2/c1-8-4-3-5-9-6-10(7-14)12(15-2)13-11(8)9/h3-7H,1-2H3 |
InChI Key |
GWFNQQRZAIINKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-4-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12221624.png)
![benzyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B12221625.png)
![5-{[(4-methoxyphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B12221637.png)
![N,N-diethyl-3-({2-[(6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]hydrazinyl}carbonyl)benzenesulfonamide](/img/structure/B12221641.png)
![1-(1-Methyl-1h-pyrazol-3-yl)-n-[(1-propyl-1h-pyrazol-3-yl)methyl]methanamine](/img/structure/B12221643.png)
![3-(5-Chloro-2-methylphenyl)-8-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine](/img/structure/B12221645.png)
![4-fluoro-2-methyl-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B12221646.png)

![3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-methylpyrrolidin-2-one](/img/structure/B12221657.png)
![n-[(2r,3s)-3-Amino-2-hydroxy-4-phenylbutyl]-n-isobutyl-4-methoxybenzenesulfonamide](/img/structure/B12221663.png)
![2-Methyl-5-[(1-methylpyrazol-3-yl)methylamino]pyrazole-3-carboxamide;hydrochloride](/img/structure/B12221679.png)
![N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide](/img/structure/B12221684.png)
![7-(Butylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12221686.png)

